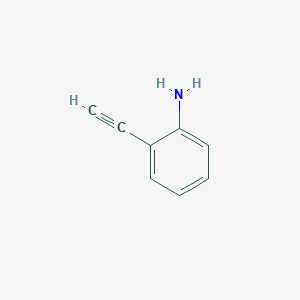

2-Ethynylaniline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-ethynylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-2-7-5-3-4-6-8(7)9/h1,3-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQPJHSFIXARGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399999 | |

| Record name | 2-Ethynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52670-38-9 | |

| Record name | 2-Ethynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethynylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Ethynylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the prevalent synthetic protocols for 2-ethynylaniline, a valuable building block in the synthesis of pharmaceuticals and functional materials. The primary route involves a two-step sequence: a Sonogashira cross-coupling reaction between a 2-haloaniline and a protected acetylene, followed by the removal of the protecting group. This document details the experimental procedures, presents quantitative data for comparison, and visualizes the reaction pathways and workflows.

Core Synthesis Strategy: Sonogashira Coupling and Deprotection

The most common and versatile method for synthesizing this compound is the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an aryl halide (2-iodoaniline or 2-bromoaniline) and a terminal alkyne. To prevent self-coupling of the alkyne, a protecting group, typically trimethylsilyl (B98337) (TMS), is used. The subsequent deprotection step yields the desired this compound.

Reaction Pathway

Caption: General two-step synthesis of this compound.

Data Presentation: Comparison of Sonogashira Coupling Protocols

The choice of aryl halide, catalyst system, base, and solvent significantly influences the reaction's efficiency. Below is a summary of typical conditions and reported yields for the Sonogashira coupling step.

| Aryl Halide | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Iodoaniline (B362364) | Pd(PPh₃)₂Cl₂ (2-5) | CuI (1-5) | Triethylamine (B128534) (2-3) | THF or DMF | 50-80 | 2-6 | 85-95 |

| 2-Iodoaniline | (PPh₃)₂CuBH₄ (5) | - | DBU (2) | - | 120 | 24 | >99[1] |

| 2-Bromoaniline | [DTBNpP]Pd(crotyl)Cl (5) | - | TMP (2) | Acetonitrile | Room Temp | 2-4 | High |

TMP: 2,2,6,6-Tetramethylpiperidine DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

Experimental Protocols

Protocol 1: Sonogashira Coupling of 2-Iodoaniline with Trimethylsilylacetylene (B32187)

This protocol is a common starting point for the synthesis of the protected intermediate.

Materials:

-

2-Iodoaniline

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Anhydrous triethylamine (TEA)

-

Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.01-0.05 eq).

-

Add anhydrous and degassed THF or DMF to dissolve the solids, followed by anhydrous and degassed triethylamine (2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to ensure catalyst activation.

-

Slowly add trimethylsilylacetylene (1.2-1.5 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst residues, washing with THF or ethyl acetate (B1210297).

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-((trimethylsilyl)ethynyl)aniline.

Protocol 2: Deprotection of 2-((Trimethylsilyl)ethynyl)aniline

Two common methods for the deprotection of the TMS group are provided below.

Method A: Potassium Carbonate in Methanol (B129727)

This method is mild and cost-effective.

Materials:

-

Crude 2-((trimethylsilyl)ethynyl)aniline

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (B109758) (DCM) or Ethyl Acetate

-

Water

-

Brine

Procedure:

-

Dissolve the crude 2-((trimethylsilyl)ethynyl)aniline in methanol.

-

Add an excess of potassium carbonate (approximately 2.0 equivalents) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC (typically complete within 1-2 hours).[2]

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane or ethyl acetate and water.

-

Separate the organic layer, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify by flash column chromatography if necessary.

Method B: Tetrabutylammonium Fluoride (B91410) (TBAF) in THF

TBAF is a highly effective reagent for cleaving silyl (B83357) ethers and can be used for TMS deprotection of alkynes.[3]

Materials:

-

Crude 2-((trimethylsilyl)ethynyl)aniline

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Water

-

Brine

Procedure:

-

Dissolve the crude 2-((trimethylsilyl)ethynyl)aniline in anhydrous THF.

-

Add a 1 M solution of TBAF in THF (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify by flash column chromatography if necessary.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

References

2-Ethynylaniline: A Core Technical Guide for Researchers

Introduction: 2-Ethynylaniline, also known as 2-aminophenylacetylene, is an organic compound featuring both an amino group and a terminal alkyne substituent on a benzene (B151609) ring. This bifunctional arrangement makes it a highly versatile and valuable building block in modern organic synthesis. Its unique reactivity profile allows for the construction of complex heterocyclic systems, making it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry, drug development, and materials science. This guide provides an in-depth overview of its physical, chemical, and spectroscopic properties, along with detailed experimental protocols for its synthesis and key reactions.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] It possesses the characteristic reactivity of both anilines and terminal alkynes. The amino group can act as a nucleophile or a base, while the ethynyl (B1212043) group is susceptible to a variety of addition and coupling reactions.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇N | [2][3] |

| Molecular Weight | 117.15 g/mol | [2][3] |

| CAS Number | 52670-38-9 | [2][4] |

| Appearance | Colorless to light orange/yellow clear liquid | [1][5] |

| Boiling Point | 229-230 °C | [2][4] |

| Density | 1.030 g/mL at 25 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.6200 | [2][4] |

| Flash Point | 98.3 °C (208.9 °F) - closed cup | [2] |

Spectroscopic Data

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features / Peaks |

| ¹H NMR | Predicted δ (ppm): ~7.4-6.7 (m, 4H, Ar-H), ~4.2 (br s, 2H, NH₂), ~3.3 (s, 1H, C≡C-H). Note: Aromatic protons will exhibit complex splitting. The NH₂ peak may vary in position and appearance based on solvent and concentration. |

| ¹³C NMR | Predicted δ (ppm): ~148 (C-NH₂), ~132-115 (Ar-C), ~110 (C-C≡CH), ~83 (C≡CH), ~78 (C≡CH). Note: The carbon attached to the amino group (ipso-carbon) is expected to be the most downfield among the aromatic signals. |

| Infrared (IR) | ν (cm⁻¹): ~3450-3350 (N-H stretch, two bands for primary amine), ~3300 (C≡C-H stretch), ~2110 (C≡C stretch, weak), ~1620 (N-H bend), ~1600 & 1500 (C=C aromatic ring stretch). |

| Mass Spectrometry (MS) | m/z: 117 [M]⁺ (Molecular Ion), 116 [M-H]⁺, 90 [M-HCN]⁺. The molecular ion peak is expected to be prominent. |

Chemical Reactivity and Applications

The dual functionality of this compound makes it a powerful synthon for creating diverse molecular architectures, most notably nitrogen-containing heterocycles like indoles.

Sonogashira Coupling

The terminal alkyne of this compound readily participates in palladium-catalyzed Sonogashira cross-coupling reactions with aryl or vinyl halides. This reaction is fundamental for forming C(sp)-C(sp²) bonds, enabling the extension of the carbon skeleton and the synthesis of more complex substituted alkynes.

Figure 1: Catalytic cycle of the Sonogashira cross-coupling reaction.

Synthesis of Indoles

One of the most significant applications of this compound is in the synthesis of indoles. Through intramolecular cyclization, typically catalyzed by transition metals like copper, the amino group attacks the alkyne, leading to the formation of the indole (B1671886) ring system. This method provides a direct and efficient route to 2- and 3-substituted indoles, which are prevalent motifs in pharmaceuticals.

References

An In-Depth Technical Guide to 2-Ethynylaniline (CAS: 52670-38-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylaniline, with the CAS number 52670-38-9, is a versatile aromatic amine containing a terminal alkyne functional group. This unique combination of a nucleophilic amino group and a reactive ethynyl (B1212043) moiety makes it a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds and as a key intermediate in the development of pharmaceuticals and advanced materials. Its structural importance is highlighted by its role as a precursor to various kinase inhibitors, including the notable anti-cancer drug Erlotinib. This guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, and applications of this compound, with a focus on experimental details and mechanistic insights relevant to researchers in drug discovery and development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its proper handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 52670-38-9 | [1][2] |

| Molecular Formula | C₈H₇N | [1][2] |

| Molecular Weight | 117.15 g/mol | [1][2] |

| Appearance | Colorless to light orange to yellow clear liquid | |

| Boiling Point | 229-230 °C (lit.) | |

| Density | 1.030 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.6200 (lit.) | |

| Storage Temperature | 2–8 °C under inert gas (nitrogen or Argon) |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Signals and Assignments | Reference(s) |

| ¹H NMR | Signals corresponding to aromatic protons and the amine protons. | |

| ¹³C NMR | Signals corresponding to the eight carbon atoms of the molecule. | |

| FT-IR | N-H stretch: 3550–3250 cm⁻¹ (broad, medium), characteristic of primary amines (two bands). C≡C-H stretch (alkyne): ~3300 cm⁻¹ (strong, sharp). C≡C stretch (alkyne): ~2100-2260 cm⁻¹ (weak to medium). C-N stretch: 1200-1350 cm⁻¹ for aromatic amines. N-H bend: ~1550-1650 cm⁻¹. Aromatic C-H stretch: 3100-3000 cm⁻¹. Aromatic C=C stretch: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. | [3][4][5] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 117. Fragmentation Pattern: The fragmentation of anilines is complex. A key fragmentation pathway for substituted anilines can involve the loss of substituents from the amine group or the aromatic ring. For this compound, fragmentation may involve the loss of the ethynyl group or cleavage of the aromatic ring. The presence of an odd molecular weight ion is indicative of a compound containing an odd number of nitrogen atoms (the Nitrogen Rule). | [6][7][8][9][10] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process involving a Sonogashira cross-coupling reaction followed by deprotection. This method offers high yields and good functional group tolerance. An alternative route involves the reduction of a nitro precursor.

Synthesis via Sonogashira Coupling and Deprotection

This is a widely used and efficient method for the synthesis of terminal alkynes from aryl halides.

Workflow for the Synthesis of this compound via Sonogashira Coupling

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. Bioorthogonal Reactions – KLang Lab | Chemical Biology | ETH Zurich [lang.ethz.ch]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. whitman.edu [whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uab.edu [uab.edu]

Spectroscopic Profile of 2-Ethynylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-ethynylaniline (CAS No: 52670-38-9), a valuable building block in organic synthesis and drug discovery. The following sections detail its characteristic spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

IUPAC Name: this compound[1] Synonyms: 2-Aminophenylacetylene, o-Aminophenylacetylene, 2-Ethynylbenzenamine[1][2][3] Molecular Formula: C₈H₇N[1][2][3] Molecular Weight: 117.15 g/mol [1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the protons and carbon atoms in its unique chemical environment.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by signals from the aromatic protons, the amino group protons, and the acetylenic proton. The chemical shifts and coupling constants are influenced by the electronic effects of the amino and ethynyl (B1212043) substituents on the benzene (B151609) ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.30-7.15 | m | - | Aromatic CH (4H) |

| ~4.00 | br s | - | NH₂ (2H) |

| ~3.30 | s | - | C≡CH (1H) |

| Note: Predicted values based on typical ranges for similar compounds. Actual values may vary depending on solvent and experimental conditions. |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound will show eight distinct signals corresponding to the eight carbon atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | C-NH₂ |

| ~132.5 | Aromatic CH |

| ~130.0 | Aromatic CH |

| ~118.5 | Aromatic CH |

| ~115.0 | Aromatic CH |

| ~110.0 | C-C≡CH |

| ~83.0 | C≡CH |

| ~80.0 | C≡CH |

| Note: Predicted values based on typical ranges for similar compounds. Actual values may vary depending on solvent and experimental conditions. |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~3450-3300 | N-H stretch (asymmetric & symmetric) | Medium |

| ~3300 | ≡C-H stretch | Strong |

| ~2100 | C≡C stretch | Medium |

| ~1620-1580 | N-H bend | Medium |

| ~1600, ~1480 | C=C aromatic ring stretch | Medium |

| ~750 | C-H out-of-plane bend (ortho-disubstituted) | Strong |

Experimental Protocol for FT-IR Spectroscopy

The following is a typical protocol for obtaining an FT-IR spectrum of liquid this compound:

-

Technique: Attenuated Total Reflectance (ATR) is a convenient method for liquid samples. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument: A Fourier-transform infrared spectrometer.

-

ATR Measurement:

-

Place a small drop of this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) is expected at an m/z of 117, corresponding to its molecular weight.[1] A GC-MS spectrum is available on PubChem.[1]

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

| 117 | [C₈H₇N]⁺ (Molecular Ion) |

| 90 | [M - HCN]⁺ |

| 63 | [C₅H₃]⁺ |

Experimental Protocol for GC-MS

A general protocol for the GC-MS analysis of this compound is as follows:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Scan Range: m/z 40-300.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Estimated UV-Vis Absorption Data for this compound in Methanol (B129727)

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| ~240 | ~10,000 | π → π |

| ~285 | ~1,500 | n → π |

| Note: These are estimated values based on similar aniline (B41778) derivatives. Actual values may vary. |

Experimental Protocol for UV-Vis Spectroscopy

A standard protocol for acquiring a UV-Vis spectrum is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Wavelength Range: Scan from 200 to 400 nm.

-

Blank: Use the pure solvent as a blank to zero the absorbance.

-

-

Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflows for NMR, FT-IR, and GC-MS analysis.

Caption: Relationship between compound structure and spectroscopic analysis.

References

The Versatile Reactivity of the Ethynyl Group in 2-Ethynylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynylaniline is a valuable and versatile building block in modern organic synthesis, prized for the unique reactivity imparted by the proximate amino and ethynyl (B1212043) functional groups. This technical guide provides an in-depth exploration of the reactivity of the ethynyl group in this compound, with a focus on its applications in the synthesis of diverse heterocyclic scaffolds, including indoles and quinolines. This document summarizes key transformations such as metal-catalyzed cyclizations, cross-coupling reactions, and cycloadditions. Detailed experimental protocols for seminal reactions are provided, and reaction mechanisms are illustrated to offer a comprehensive understanding for researchers in synthetic chemistry and drug development.

Introduction

The strategic placement of an amino group ortho to an ethynyl moiety on a benzene (B151609) ring makes this compound a privileged precursor for a variety of intramolecular and intermolecular transformations. The electron-donating nature of the amino group can influence the reactivity of the alkyne, while the nitrogen atom itself can act as an internal nucleophile. This unique electronic and steric arrangement facilitates a rich and diverse chemistry, leading to the efficient construction of complex molecular architectures that are of significant interest in medicinal chemistry and materials science. This guide will delve into the core reactions of the ethynyl group in this compound, presenting quantitative data, detailed experimental procedures, and mechanistic insights.

Metal-Catalyzed Intramolecular Cyclization Reactions

The intramolecular cyclization of this compound and its derivatives is a powerful strategy for the synthesis of indoles, a core scaffold in numerous pharmaceuticals and biologically active natural products. Various transition metals, including copper, palladium, and gold, have been shown to effectively catalyze this transformation.

Copper-Catalyzed Annulation for Indole (B1671886) Synthesis

Copper catalysts are particularly effective in promoting the annulation of 2-ethynylanilines with various reaction partners. One notable example is the reaction with α-substituted diazoacetates to afford C2-functionalized indoles.[1][2]

Table 1: Copper-Catalyzed Annulation of 2-Ethynylanilines with α-Phenyl Diazoacetate [2]

| Entry | This compound Substrate | Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | This compound | CuI | CH₃CN | 60 | 3 | Moderate |

| 2 | N-Ts-2-ethynylaniline | CuI | CH₃CN | 60 | 3 | High |

| 3 | N-Ms-2-ethynylaniline | CuI | CH₃CN | 60 | 3 | High |

| 4 | N-Bn-2-ethynylaniline | CuI | CH₃CN | 60 | 3 | High |

| 5 | N-Ts-2-ethynylaniline | CuBr | CH₃CN | 60 | 3 | Lower than CuI |

| 6 | N-Ts-2-ethynylaniline | Cu(OAc)₂ | CH₃CN | 60 | 3 | Low |

Experimental Protocol: Copper-Catalyzed Synthesis of Methyl 1-Tosyl-1H-indole-2-carboxylate (Adapted from[2])

To a 10 mL Schlenk tube are added N-tosyl-2-ethynylaniline (1.0 mmol), copper(I) iodide (0.05 mmol), and acetonitrile (B52724) (2 mL) under a nitrogen atmosphere. A solution of methyl diazoacetate (1.1 mmol) in acetonitrile (1 mL) is then added to the reaction mixture. The resulting mixture is stirred at 60 °C for 3 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Proposed Reaction Mechanism:

The reaction is proposed to proceed through the formation of a copper carbene intermediate from the diazoacetate. This intermediate then reacts with the this compound, leading to a cyclization cascade to form the indole ring.

Caption: Proposed mechanism for the copper-catalyzed synthesis of C2-functionalized indoles.

Palladium-Catalyzed Cross-Coupling Reactions

The terminal alkyne of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the formation of a C-C bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide.

Sonogashira Coupling for the Synthesis of 2,3-Diarylindoles

A powerful application of the Sonogashira coupling of 2-ethynylanilines is the one-pot synthesis of 2,3-diarylindoles. This sequential reaction involves an initial Sonogashira coupling followed by an intramolecular aminopalladation and a second cross-coupling event.[3]

Table 2: One-Pot Synthesis of 2,3-Diarylindoles from 2-Ethynylanilines and Aryl Iodides (Representative examples adapted from[3])

| Entry | This compound | Aryl Iodide | Catalyst System | Base | Solvent | Yield (%) |

| 1 | This compound | Iodobenzene (B50100) | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 85 |

| 2 | This compound | 4-Iodotoluene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 82 |

| 3 | 5-Chloro-2-ethynylaniline | Iodobenzene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 78 |

| 4 | This compound | 1-Iodo-4-methoxybenzene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 88 |

Experimental Protocol: One-Pot Synthesis of 2,3-Diphenylindole (Adapted from[3])

To a solution of this compound (1.0 mmol) and iodobenzene (2.2 mmol) in DMF (5 mL) is added triethylamine (B128534) (3.0 mmol). The mixture is degassed with argon for 15 minutes. Then, bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol) are added. The reaction mixture is heated at 100 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Reaction Pathway:

The reaction proceeds through a sequence of catalytic cycles, initiated by a Sonogashira coupling.

Caption: Sequential pathway for the one-pot synthesis of 2,3-diarylindoles.

Dimerization Reactions for Quinolone Synthesis

The ethynyl group of this compound can also participate in dimerization reactions to form larger, more complex heterocyclic systems such as quinolines. This transformation can be promoted by specific catalyst systems.

Ru/Au Heterobimetallic Catalyst-Induced Dimerization

A unique reactivity is observed when this compound is treated with a ruthenium/gold heterobimetallic catalyst, leading to the formation of a quinoline (B57606) derivative.[1][4] This reaction highlights the potential of cooperative catalysis to unlock novel transformations.

Table 3: Dimerization of this compound to a Quinoline Derivative [1]

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CpRu(PPh₃)Cl(μ-dppm)AuCl | CH₂Cl₂ | 90 | 24 | Low |

| 2 | CpRu(PPh₃)Cl(μ-dppm)AuCl | Neat | 90 | 24 | Slightly Improved |

| 3 | CpRu(PPh₃)I(μ-dppm)AuI | CH₂Cl₂ | 90 | 24 | 34 |

| 4 | CpRu(PPh₃)I(μ-dppm)AuI | Neat | 90 | 24 | Enhanced |

Experimental Protocol: Dimerization of this compound (Adapted from[1])

In a sealed tube, this compound (1.0 mmol) and the Ru/Au heterobimetallic catalyst (e.g., CpRu(PPh₃)I(μ-dppm)AuI, 0.02 mmol) are combined. The reaction is heated at 90 °C for 24 hours. After cooling, the reaction mixture is directly purified by column chromatography on silica gel to isolate the quinoline product. For solvent-free conditions, the catalyst is added directly to neat this compound.

Logical Relationship Diagram:

The dimerization is believed to be initiated by the coordination of the alkyne to the gold center, which increases its electrophilicity and facilitates a cascade of intermolecular reactions.

Caption: Logical workflow for the dimerization of this compound to a quinoline derivative.

Cycloaddition Reactions

The ethynyl group of this compound can also participate in cycloaddition reactions, although these are less commonly reported than its metal-catalyzed cyclizations and cross-couplings. The adjacent amino group can influence the regioselectivity and stereoselectivity of these reactions.

Due to the limited specific examples of cycloaddition reactions directly involving this compound in the provided context, a detailed section with quantitative data and protocols is not feasible at this time. However, it is a promising area for future research, particularly in the context of [3+2] cycloadditions with azides or nitrile oxides to form triazoles or isoxazoles, respectively, which are important five-membered heterocyclic motifs in drug discovery.

Conclusion

This compound is a cornerstone building block in synthetic organic chemistry, offering a gateway to a vast array of heterocyclic compounds. The reactivity of its ethynyl group, modulated by the ortho-amino substituent, allows for a diverse range of transformations including metal-catalyzed cyclizations, Sonogashira cross-couplings, and dimerization reactions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this versatile molecule in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents. The continued exploration of the reactivity of this compound is poised to uncover new and efficient synthetic methodologies for the construction of complex molecular architectures.

References

- 1. Copper-catalyzed annulation of α-substituted diazoacetates with 2-ethynylanilines: the direct synthesis of C2-functionalized indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Copper-catalyzed annulation of α-substituted diazoacetates with 2-ethynylanilines: the direct synthesis of C2-functionalized indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

stability and storage conditions for 2-ethynylaniline

An In-depth Technical Guide to the Stability and Storage of 2-Ethynylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a key building block in pharmaceutical synthesis. The information is curated for researchers, scientists, and professionals involved in drug development and handling of fine chemicals.

Chemical and Physical Properties

This compound, also known as 2-aminophenylacetylene, is a bifunctional molecule featuring both an aromatic amine and a terminal alkyne. These functional groups contribute to its utility in organic synthesis, particularly in the construction of heterocyclic compounds used in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 52670-38-9 | |

| Molecular Formula | C₈H₇N | |

| Molecular Weight | 117.15 g/mol | |

| Appearance | Colorless to light orange/yellow clear liquid | |

| Melting Point | 87-88 °C | |

| Boiling Point | 229-230 °C (lit.) | |

| Density | 1.030 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.6200 (lit.) | |

| Flash Point | 98.3 °C (208.9 °F) - closed cup |

Stability Profile and Recommended Storage

The stability of this compound is crucial for its effective use in synthesis and for ensuring the purity of resulting products. Safety Data Sheets (SDS) consistently state that the compound is stable under recommended storage conditions.

General Stability

This compound is a combustible liquid and is generally stable under normal temperatures and pressures. However, it is sensitive to certain environmental factors and incompatible with several classes of chemicals.

Storage Recommendations

To maintain its integrity, this compound should be stored with the following precautions:

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale | Reference(s) |

| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration (2-8°C). | To minimize potential degradation from thermal stress. | |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | The aniline (B41778) moiety can be susceptible to oxidation by atmospheric oxygen. | |

| Container | Keep container tightly closed in a dry and well-ventilated place. Containers that have been opened must be carefully resealed and kept upright to prevent leakage. | To prevent contamination and exposure to moisture and air. | |

| Light | Protect from light. | Aromatic amines can be light-sensitive. |

Incompatible Materials

Contact with the following substances should be avoided to prevent vigorous reactions or degradation:

-

Strong oxidizing agents: Can lead to oxidation of the aniline group.

-

Acids, acid chlorides, acid anhydrides, and chloroformates: Can react with the amine functionality.

Hazardous Decomposition Products

When involved in a fire, this compound can produce hazardous decomposition products, including:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

Role in Drug Development

This compound serves as a valuable building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to certain kinase inhibitors. It is recognized as an impurity in the synthesis of Erlotinib, a drug used to treat non-small cell lung cancer and other cancers. This highlights its role as a starting material or intermediate in complex organic syntheses within the pharmaceutical industry.

Experimental Protocols for Stability Assessment

General Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

Commercial Suppliers and Technical Guide for 2-Ethynylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-ethynylaniline, a key building block in organic synthesis and drug discovery. The document outlines commercial suppliers, provides detailed experimental protocols for its synthesis and application, and visualizes its relevance in a key signaling pathway.

Commercial Availability of this compound

This compound is readily available from a variety of commercial suppliers. The following table summarizes key information from several vendors to facilitate procurement for research and development purposes.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | 597651 | 98% | 1 g, 5 g |

| TCI Chemicals | E1410 | >97.0% (GC) | 250 mg, 1 g |

| ChemScene | CS-W004892 | ≥95% | Inquire for bulk |

| AK Scientific, Inc. | 7449AB | 97% (GC) | 100 g |

| Apollo Scientific | OR015038 | 95% | 1 g, 5 g, 10 g |

| AChemBlock | L13529 | 97% | 25 g, 100 g |

| Santa Cruz Biotechnology | sc-269937 | 98% | Inquire for availability |

Physicochemical Properties

| Property | Value |

| CAS Number | 52670-38-9[1] |

| Molecular Formula | C₈H₇N[1] |

| Molecular Weight | 117.15 g/mol [1] |

| Appearance | Colorless to light orange to yellow clear liquid |

| Boiling Point | 229-230 °C (lit.) |

| Density | 1.030 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.6200 (lit.) |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through a Sonogashira coupling reaction between a protected alkyne and an ortho-substituted aniline (B41778) derivative, such as 2-iodoaniline (B362364). The following protocol is a representative example.

Experimental Workflow for Sonogashira Coupling

Workflow for the synthesis of this compound via Sonogashira coupling.

Detailed Methodology

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-iodoaniline (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (CuI, 0.04-0.10 eq.).

-

Addition of Reagents: Add anhydrous and degassed triethylamine (B128534) (Et₃N) as the solvent and base, followed by (trimethylsilyl)acetylene (1.2 eq.).

-

Reaction Conditions: Stir the reaction mixture at a temperature between 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues.

-

Extraction and Drying: Wash the filtrate with a saturated aqueous ammonium (B1175870) chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Deprotection: The resulting trimethylsilyl-protected this compound is then deprotected by stirring with a mild base, such as potassium carbonate, in methanol (B129727) at room temperature to yield this compound.

Application in Drug Synthesis: Preparation of Erlotinib

This compound and its isomers are crucial intermediates in the synthesis of various pharmaceuticals. A prominent example is the synthesis of Erlotinib, a tyrosine kinase inhibitor used in the treatment of cancer. The following protocol details the final coupling step in the synthesis of Erlotinib using 3-ethynylaniline (B136080) (an isomer of this compound, used here as a representative example of the utility of this class of compounds).

Experimental Protocol for Erlotinib Synthesis

-

Reaction Setup: Suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (B64851) (1.0 eq.) in isopropanol (B130326).[2]

-

Addition of Amine: Add 3-ethynylaniline (1.0 eq.) to the suspension.[2]

-

Reaction Conditions: Stir the mixture at 85°C for approximately 6 hours under a nitrogen atmosphere. The reaction progress can be monitored by TLC.[2]

-

Isolation: After the reaction is complete, cool the mixture and pour it into ice water. Stir for 30 minutes to allow the product to precipitate.[2]

-

Purification: Collect the solid product by filtration and wash it with isopropanol to yield pure Erlotinib.[2]

Relevance in Signaling Pathways: Inhibition of the EGFR Pathway by Erlotinib

While this compound itself is not a direct modulator of signaling pathways, it is a critical precursor for molecules that are. Erlotinib, synthesized from an ethynylaniline isomer, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.

EGFR Signaling Pathway and Inhibition by Erlotinib

Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

The binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers a signaling cascade that promotes cell growth, proliferation, and survival. In many cancer cells, this pathway is constitutively active, leading to uncontrolled cell division. Erlotinib functions by competitively inhibiting the ATP binding site of the EGFR's intracellular tyrosine kinase domain. This blockage prevents the autophosphorylation and activation of the receptor, thereby halting the downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. The synthesis of such targeted therapies highlights the importance of versatile building blocks like this compound in the development of modern therapeutics.

References

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Ethynylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthetic applications of 2-ethynylaniline. This compound, featuring a reactive ethynyl (B1212043) group ortho to an amino functionality on a benzene (B151609) ring, is a valuable building block in medicinal chemistry and materials science. This document outlines its key physicochemical properties, provides detailed spectroscopic analyses, and presents a robust protocol for its synthesis. Furthermore, it explores the relevance of this structural motif in the context of targeted drug development, specifically focusing on the inhibition of key signaling pathways in oncology.

Molecular Structure and Physicochemical Properties

This compound, also known as 2-aminophenylacetylene, is an aromatic amine with the chemical formula C₈H₇N.[1][2] Its structure is characterized by a benzene ring substituted with an amino group (-NH₂) and an ethynyl group (-C≡CH) at adjacent positions. This arrangement of functional groups imparts unique reactivity and makes it a versatile intermediate in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Aminophenylacetylene, o-Aminophenylacetylene | [3] |

| CAS Number | 52670-38-9 | [2][3] |

| Molecular Formula | C₈H₇N | [2][3] |

| Molecular Weight | 117.15 g/mol | [2][3] |

| Appearance | Colorless to light orange/yellow liquid | |

| Melting Point | 87-88 °C | |

| Boiling Point | 229-230 °C (lit.) | [4] |

| Density | 1.030 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n²⁰/D) | 1.6200 (lit.) | [4] |

| Flash Point | 98.3 °C (208.9 °F) - closed cup | [4] |

Molecular Geometry

While a definitive crystal structure for this compound is not widely available in the literature, its molecular geometry can be accurately predicted based on computational modeling (such as Density Functional Theory, DFT) and comparison with structurally related compounds like aniline (B41778).[5][6] The benzene ring is planar, with the ethynyl group also lying in the plane of the ring. The C-N bond and the amino group hydrogens may have a slight pyramidalization, a common feature in anilines.[6]

Table 2: Predicted Geometric Parameters of this compound (Note: These values are estimates based on DFT calculations of aniline and standard bond lengths/angles for the ethynyl group. Actual experimental values may vary.)

| Parameter | Bond/Angle | Predicted Value | Reference(s) for Analogs |

| Bond Length | C-C (aromatic) | ~1.39 Å | [7] |

| C-N | ~1.40 Å | [6] | |

| N-H | ~1.00 Å | [6] | |

| C-C (ring to alkyne) | ~1.43 Å | ||

| C≡C | ~1.21 Å | ||

| ≡C-H | ~1.06 Å | ||

| Bond Angle | C-C-C (aromatic) | ~120° | [7] |

| C-C-N | ~120° | [8] | |

| H-N-H | ~113° | [8] | |

| C-C≡C | ~180° |

Spectroscopic Characterization

The structural features of this compound can be unequivocally confirmed through various spectroscopic techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-values (Hz) |

| ~7.3 - 7.5 | m | 1H | Ar-H | - |

| ~7.0 - 7.2 | m | 1H | Ar-H | - |

| ~6.6 - 6.8 | m | 2H | Ar-H | - |

| ~4.0 | br s | 2H | -NH₂ | - |

| ~3.3 | s | 1H | -C≡C-H | - |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-NH₂ |

| ~132 | Ar-CH |

| ~130 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~108 | C-C≡CH |

| ~83 | -C≡CH |

| ~80 | -C≡CH |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its primary functional groups.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400 - 3500 | Medium | N-H asymmetric stretch |

| 3300 - 3400 | Medium | N-H symmetric stretch |

| ~3300 | Strong, sharp | ≡C-H stretch |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| ~2100 | Medium, sharp | C≡C stretch |

| 1600 - 1650 | Strong | N-H scissoring |

| 1450 - 1600 | Medium-Strong | Aromatic C=C stretching |

| 730 - 770 | Strong | ortho-disubstituted C-H bend |

Mass Spectrometry (MS)

Under electron ionization (EI), this compound will produce a distinct molecular ion peak and a predictable fragmentation pattern.

Table 6: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Notes |

| 117 | [C₈H₇N]⁺• | Molecular Ion (M⁺•) |

| 116 | [C₈H₆N]⁺ | Loss of H• from the amino or ethynyl group |

| 90 | [C₇H₆]⁺• | Loss of HCN from M⁺• |

| 89 | [C₇H₅]⁺ | Loss of H₂CN from M⁺• |

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and a terminal alkyne. A common strategy involves coupling a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), with 2-iodoaniline (B362364), followed by deprotection of the silyl (B83357) group.[9]

Experimental Protocol: Synthesis via Sonogashira Coupling

Step 1: Sonogashira Coupling of 2-Iodoaniline with Trimethylsilylacetylene

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).

-

Solvent and Base Addition: Add anhydrous triethylamine (B128534) (Et₃N, 2.0-3.0 eq) as the base and an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

-

Catalyst Activation: Stir the mixture at room temperature for 15-30 minutes.

-

Alkyne Addition: Slowly add trimethylsilylacetylene (1.2-1.5 eq) to the reaction mixture via syringe.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purification: Purify the crude product, 2-((trimethylsilyl)ethynyl)aniline (B17908), by flash column chromatography on silica (B1680970) gel.

Step 2: Deprotection of the Trimethylsilyl Group

-

Reaction Setup: Dissolve the purified 2-((trimethylsilyl)ethynyl)aniline from Step 1 in a solvent such as methanol (B129727) or THF.

-

Deprotection Reagent: Add a mild base, such as potassium carbonate (K₂CO₃), or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

-

Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Work-up: Filter off any solids and concentrate the filtrate. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove salts.

-

Final Purification: Dry the organic layer, concentrate, and purify the resulting this compound by flash column chromatography to yield the final product.

Visualized Experimental Workflow

Applications in Drug Development and Signaling Pathway Inhibition

While the isomeric 3-ethynylaniline (B136080) is a known precursor to the oncology drug Erlotinib, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor, the this compound scaffold represents a key pharmacophore for a similar class of kinase inhibitors. The ethynyl group often serves as a crucial interaction point within the ATP-binding pocket of various kinases.

The EGFR Signaling Pathway

The EGFR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival.[10][11] Its aberrant activation is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain, initiating downstream signaling through pathways like the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR cascades.[1][10]

Mechanism of Inhibition by Ethynylaniline-Derived Drugs

Tyrosine kinase inhibitors (TKIs) derived from ethynylaniline precursors function by competing with ATP for the binding site within the EGFR's kinase domain.[11][12] This competitive inhibition prevents receptor autophosphorylation, thereby blocking the activation of all downstream signaling pathways and leading to cell cycle arrest and apoptosis in cancer cells.

Conclusion

This compound is a synthetically versatile molecule with significant potential for applications in drug discovery and materials science. Its unique arrangement of amino and ethynyl groups allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex heterocyclic systems, including potent kinase inhibitors. The detailed molecular and spectroscopic data, coupled with a reliable synthetic protocol provided in this guide, serve as a valuable resource for researchers aiming to leverage the properties of this important chemical intermediate.

References

- 1. ijnc.ir [ijnc.ir]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C8H7N | CID 4153905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 7. researchgate.net [researchgate.net]

- 8. irejournals.com [irejournals.com]

- 9. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 10. 2-Ethylaniline(578-54-1) 13C NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Ethylaniline(578-54-1) IR Spectrum [chemicalbook.com]

2-Ethynylaniline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-ethynylaniline (CAS No. 52670-38-9). The information is intended for professionals in research, and drug development who may handle this compound. This document synthesizes data from multiple safety data sheets (SDS) and outlines general safety testing protocols relevant to this class of chemicals.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] It is crucial to understand its primary hazards to ensure safe handling. The compound is an irritant and may cause sensitization upon skin contact.[2]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[3][4] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[3][4] |

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₈H₇N |

| Molecular Weight | 117.15 g/mol [3] |

| Appearance | Colorless liquid[3] |

| Boiling Point | 229-230 °C (lit.)[3][5] |

| Melting Point | 87-88 °C[3] |

| Flash Point | 98.3 °C (208.9 °F) - closed cup[5] |

| Density | 1.030 g/mL at 25 °C (lit.)[5] |

| Refractive Index | n20/D 1.6200 (lit.)[5] |

Exposure Controls and Personal Protection

To minimize exposure and ensure personnel safety, the following engineering controls and personal protective equipment (PPE) should be utilized.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Facilities should be equipped with an eyewash station and a safety shower.[6]

Personal Protective Equipment (PPE):

| Protection Type | Specifications |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3] A face shield may be necessary for splash-prone operations.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[3] Gloves should be inspected before use and disposed of properly.[3] Protective clothing should be worn to prevent skin exposure. |

| Respiratory Protection | If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) should be used.[1][3] For higher concentrations, a full-face supplied-air respirator may be necessary.[3] |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing hazardous incidents.

Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid inhalation of vapor or mist.[3]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][3]

-

Ground and bond containers when transferring material to prevent static discharge.

Storage:

-

Store in a cool, dry, and well-ventilated area.[3]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[3][6]

First Aid Measures

In the event of exposure, immediate first aid is crucial.

| Exposure Route | First Aid Procedures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation persists.[1] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[6] If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention. |

Firefighting and Spill Response

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides (NOx) may be generated.[3][4] Vapors are heavier than air and may form explosive mixtures with air upon intense heating.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area.[3] Wear appropriate personal protective equipment (see Section 3).[3] Ensure adequate ventilation.[3]

-

Environmental Precautions: Prevent the product from entering drains.[3]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[3]

Toxicological Information and Experimental Protocols

The safety assessment of a chemical like this compound would typically involve a series of standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are descriptions of the general methodologies that would be employed.

General Experimental Protocols:

-

Inhalation Toxicity (Based on OECD Guideline 412): This type of study is designed to assess the toxicity of a substance upon repeated inhalation. Typically, groups of rodents are exposed to the test article at various concentrations for 6 hours a day, 5-7 days a week, for 28 days.[3] Observations would include clinical signs of toxicity, body weight changes, and at the end of the study, detailed pathological examinations.

-

Dermal Absorption (Based on OECD Guidelines 427 & 428): These studies evaluate the extent to which a substance is absorbed through the skin. The in vivo method (OECD 427) involves applying the test substance to the skin of a test animal (often a rat) for a specific duration.[7] The amount of substance absorbed is then determined by analyzing blood, urine, and feces. The in vitro method (OECD 428) uses excised human or animal skin in a diffusion cell to measure absorption.

-

Skin Irritation/Corrosion (Based on OECD Guideline 439): This in vitro test uses reconstructed human epidermis to assess the potential of a substance to cause skin irritation. The test material is applied to the tissue surface, and cell viability is measured after a set exposure time to determine the level of irritation.

Logical Workflow for Spill Management

The following diagram illustrates a logical workflow for safely managing a this compound spill, from initial discovery to final disposal.

Caption: Workflow for this compound Spill Response.

References

- 1. This compound | C8H7N | CID 4153905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound 98 52670-38-9 [sigmaaldrich.com]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 7. oecd.org [oecd.org]

The Versatility of 2-Ethynylaniline: A Technical Guide to its Applications in Synthesis, Materials Science, and Drug Discovery

Introduction

2-Ethynylaniline is a versatile bifunctional organic molecule that serves as a valuable building block for a wide range of chemical transformations. Its structure, featuring a reactive amino group and a terminal alkyne on an aromatic scaffold, allows for diverse applications in heterocyclic synthesis, polymer chemistry, and medicinal chemistry. This technical guide provides an in-depth review of the core applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this important chemical intermediate.

Applications in Heterocyclic Synthesis: A Gateway to Indoles

One of the most significant applications of this compound is in the synthesis of indoles, a privileged heterocyclic motif found in numerous natural products and pharmaceuticals. The presence of the amino and ethynyl (B1212043) groups in a 1,2-relationship on the benzene (B151609) ring makes it an ideal precursor for intramolecular cyclization reactions.

Copper-Catalyzed Indole (B1671886) Synthesis

Copper salts have proven to be effective catalysts for the intramolecular cyclization of this compound derivatives to form indoles. This method is attractive due to the relatively low cost and low toxicity of copper catalysts compared to other transition metals.

Quantitative Data for Copper-Catalyzed Indole Synthesis

| Entry | This compound Derivative | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-tosyl-2-ethynylaniline | Cu(OAc)₂ (5) | Toluene (B28343) | 100 | 2 | 95 | [Hiroya et al., 2004] |

| 2 | N-mesyl-2-ethynylaniline | Cu(OAc)₂ (5) | Toluene | 100 | 2 | 92 | [Hiroya et al., 2004] |

| 3 | This compound | Cu(OCOCF₃)₂ (10) | MeCN | 80 | 12 | 75 | [Hiroya et al., 2004] |

| 4 | N-methyl-2-ethynylaniline | Cu(OAc)₂ (5) | Toluene | 100 | 3 | 88 | [Hiroya et al., 2004] |

| 5 | 4-methoxy-N-tosyl-2-ethynylaniline | Cu(OAc)₂ (5) | Toluene | 100 | 2 | 98 | [Hiroya et al., 2004] |

| 6 | 4-nitro-N-tosyl-2-ethynylaniline | Cu(OAc)₂ (5) | Toluene | 100 | 2 | 85 | [Hiroya et al., 2004] |

Detailed Experimental Protocol: Copper-Catalyzed Synthesis of 1-Tosylindole

-

Materials: N-tosyl-2-ethynylaniline (1.0 mmol), Copper(II) acetate (B1210297) (0.05 mmol, 5 mol%), Toluene (5 mL).

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-tosyl-2-ethynylaniline (1.0 mmol) and copper(II) acetate (0.05 mmol).

-

Add toluene (5 mL) to the flask.

-

Heat the reaction mixture to 100 °C and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the pure 1-tosylindole.

-

Catalytic Cycle for Copper-Catalyzed Indole Synthesis

Palladium-Catalyzed Indole Synthesis

Palladium-catalyzed reactions, particularly the Sonogashira coupling followed by an intramolecular cyclization, represent a powerful and versatile method for the synthesis of a wide variety of substituted indoles from this compound. This two-step, one-pot procedure allows for the introduction of various substituents at the 2-position of the indole ring.

Quantitative Data for Palladium-Catalyzed Indole Synthesis

| Entry | Aryl/Vinyl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene (B50100) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 85 |

| 2 | 4-Iodotoluene | Pd(PPh₃)₄ / CuI | Piperidine | THF | 65 | 92 |

| 3 | 1-Iodo-4-nitrobenzene | PdCl₂(dppf) / CuI | K₂CO₃ | Dioxane | 100 | 78 |

| 4 | (E)-1-Iodo-2-phenylethene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 90 | 88 |

| 5 | 2-Bromopyridine | Pd(dba)₂ / XPhos / CuI | Cs₂CO₃ | Acetonitrile | 80 | 75 |

Detailed Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Phenylindole

-

Materials: this compound (1.0 mmol), Iodobenzene (1.1 mmol), Bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), Copper(I) iodide (0.06 mmol, 6 mol%), Triethylamine (B128534) (2.0 mmol), N,N-Dimethylformamide (DMF, 5 mL).

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.06 mmol).

-

Add this compound (1.0 mmol), iodobenzene (1.1 mmol), and DMF (5 mL).

-

Add triethylamine (2.0 mmol) to the reaction mixture.

-

Degas the mixture by bubbling with the inert gas for 10-15 minutes.

-

Heat the reaction mixture to 80 °C and stir for 4 hours (for the Sonogashira coupling).

-

After the initial coupling is complete (monitored by TLC), continue heating at 100 °C for an additional 6 hours to effect the intramolecular cyclization.

-

Cool the reaction to room temperature and dilute with ethyl acetate (25 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-phenylindole.

-

Catalytic Cycle for Sonogashira Coupling and Subsequent Cyclization

Applications in Materials Science

The unique structure of this compound also makes it a promising monomer for the synthesis of advanced polymeric materials. The amino group can participate in polymerization reactions, while the ethynyl group can be used for cross-linking or further functionalization.

Synthesis of Conductive Polymers

Aniline (B41778) and its derivatives are well-known precursors to conductive polymers, most notably polyaniline (PANI). The polymerization is typically achieved through chemical or electrochemical oxidation. While specific quantitative data for the polymerization of this compound is not extensively available in the reviewed literature, the general principles of aniline polymerization can be applied. The presence of the ethynyl group offers the potential for creating highly cross-linked and thermally stable polymers.

General Quantitative Data for Aniline Derivative Polymerization

| Monomer | Oxidant | Dopant | Solvent | Yield (%) | Conductivity (S/cm) |

| Aniline | (NH₄)₂S₂O₈ | HCl | H₂O | >90 | 1-10 |

| 2-Ethylaniline | KIO₃ | HCl | H₂O | ~80 | 4.1 x 10⁻⁵[1] |

| 2-Methoxyaniline | (NH₄)₂S₂O₈ | H₂SO₄ | H₂O/Pentane | - | - |

Detailed Experimental Protocol: Chemical Oxidative Polymerization of an Aniline Derivative

-

Materials: Aniline derivative (e.g., 2-ethylaniline, 0.1 mol), Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈, 0.11 mol), 1 M Hydrochloric acid (HCl, 300 mL).

-

Procedure:

-

Dissolve the aniline derivative (0.1 mol) in 1 M HCl (200 mL) in a beaker and cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Dissolve ammonium persulfate (0.11 mol) in 1 M HCl (100 mL) and cool the solution to 0-5 °C.

-

Slowly add the oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually turn dark green or black, indicating polymerization.

-

Continue stirring the reaction mixture at 0-5 °C for 2-4 hours to allow the polymerization to proceed to completion.

-

Collect the polymer precipitate by vacuum filtration.

-

Wash the polymer thoroughly with 1 M HCl and then with methanol (B129727) to remove any unreacted monomer, oxidant, and oligomers.

-

Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

-

Workflow for Chemical Oxidative Polymerization of Aniline Derivatives

Synthesis of Azo Dyes

Aromatic amines are fundamental precursors in the synthesis of azo dyes. The amino group of this compound can be diazotized and then coupled with a suitable aromatic compound to form a highly colored azo compound. The ethynyl group can be retained for further modification of the dye's properties or for attachment to other molecules.

General Quantitative Data for Azo Dye Synthesis

| Diazo Component | Coupling Component | Solvent | Yield (%) | λmax (nm) |

| Aniline | Phenol | H₂O/NaOH | >90 | ~480 |

| 4-Nitroaniline | β-Naphthol | H₂O/NaOH | >95 | ~485 |

| Sulfanilic acid | Dimethylaniline | H₂O/HCl | >90 | ~420 |

Detailed Experimental Protocol: Synthesis of an Azo Dye from an Aniline Derivative

-

Materials: Aniline derivative (e.g., this compound, 10 mmol), Sodium nitrite (B80452) (NaNO₂, 11 mmol), Concentrated Hydrochloric acid (HCl, 3 mL), Coupling component (e.g., phenol, 10 mmol), Sodium hydroxide (B78521) (NaOH).

-

Procedure:

-

Diazotization: Dissolve the aniline derivative (10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes to form the diazonium salt solution.

-

Coupling: Dissolve the coupling component (10 mmol) in a 10% aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye will form immediately.

-

Continue stirring for 30 minutes in the ice bath.

-

Collect the dye by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain the pure product.

-

Pathway for Azo Dye Synthesis

Applications in Drug Development and Medicinal Chemistry

The structural motifs accessible from this compound are of significant interest in drug discovery. The indole core is a well-established pharmacophore, and the aniline and alkyne functionalities provide handles for further chemical modification to optimize pharmacological properties.

Derivatives as Potential Anticancer Agents

Derivatives of aniline and quinoline (B57606) (which can be synthesized from this compound precursors) have shown promise as anticancer agents.[2][3] While specific biological activity data for a wide range of this compound derivatives is an emerging area of research, the potential for this class of compounds is high. The following table is a template for the kind of data that would be crucial in evaluating such compounds.

Illustrative Table of Biological Activity Data for Anticancer Compounds

| Compound (Derived from this compound) | Cancer Cell Line | IC₅₀ (µM) |

| Hypothetical Indole A | MCF-7 (Breast) | Data Needed |

| Hypothetical Indole B | A549 (Lung) | Data Needed |

| Hypothetical Quinoline C | HCT116 (Colon) | Data Needed |

| Hypothetical Polymer-Drug Conjugate D | HeLa (Cervical) | Data Needed |

Enzyme Inhibition

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Aniline and alkyne-containing molecules have been identified as inhibitors of various enzymes, including kinases. The development of this compound-based compounds as enzyme inhibitors is a promising area for drug discovery.

Illustrative Table of Enzyme Inhibition Data

| This compound Derivative | Target Enzyme | IC₅₀ / Kᵢ (nM) | Type of Inhibition |

| Hypothetical Inhibitor E | Kinase X | Data Needed | Data Needed |

| Hypothetical Inhibitor F | Protease Y | Data Needed | Data Needed |

| Hypothetical Inhibitor G | MAO-B | Data Needed | Data Needed |

Biological Signaling Pathways

To understand the mechanism of action of potential drug candidates, it is essential to identify the biological signaling pathways they modulate. Many anticancer drugs function by inhibiting key signaling pathways that are dysregulated in cancer cells, such as those involved in cell proliferation, survival, and angiogenesis. While the specific signaling pathways targeted by this compound derivatives are not yet well-defined in the literature, a hypothetical model can illustrate their potential mechanism of action as kinase inhibitors.

Hypothetical Signaling Pathway Inhibition by a this compound-Derived Kinase Inhibitor

The following diagram illustrates a representative signaling pathway that could be targeted by a kinase inhibitor derived from a this compound precursor. This is a generalized model to demonstrate the concept.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]